molecular formula C10H20N2O3 B12542072 (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol CAS No. 653570-94-6

(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol

Cat. No.: B12542072
CAS No.: 653570-94-6
M. Wt: 216.28 g/mol
InChI Key: LGZVJJAJXUUISE-LPEHRKFASA-N
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Description

(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol is a chiral compound that contains a pyrrolidine ring substituted with a morpholine group and two hydroxyl groups

Properties

CAS No.

653570-94-6

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

(2S,3R,4S)-2-(2-morpholin-4-ylethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C10H20N2O3/c13-9-7-11-8(10(9)14)1-2-12-3-5-15-6-4-12/h8-11,13-14H,1-7H2/t8-,9-,10+/m0/s1

InChI Key

LGZVJJAJXUUISE-LPEHRKFASA-N

Isomeric SMILES

C1COCCN1CC[C@H]2[C@H]([C@H](CN2)O)O

Canonical SMILES

C1COCCN1CCC2C(C(CN2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and morpholine.

    Formation of Intermediates: The pyrrolidine ring is functionalized with appropriate protecting groups to allow selective reactions at specific positions.

    Introduction of Morpholine Group: The morpholine group is introduced through nucleophilic substitution or addition reactions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the synthetic route for large-scale production. This includes:

    Scaling Up Reactions: Adjusting reaction conditions to handle larger quantities of reagents.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and yield.

    Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, osmium tetroxide.

    Reduction: LiAlH4, NaBH4.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol is as an enzyme inhibitor . The compound has been shown to bind to the active sites of various enzymes, preventing substrate binding and inhibiting enzymatic activity. This mechanism is crucial in developing drugs targeting specific enzymes involved in disease pathways.

Receptor Interaction

The compound also interacts with specific receptors on cell surfaces. These interactions can trigger intracellular signaling pathways that may lead to therapeutic effects. Understanding these mechanisms through biochemical assays is essential for evaluating the pharmacodynamics and pharmacokinetics of the compound.

Case Studies and Research Findings

Several studies have highlighted the potential applications of (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol:

  • Antiviral Activity : Recent research indicates that pyrrolidine derivatives can act as protease inhibitors effective against viral infections. The structural features of (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol may enhance its efficacy as an antiviral agent .
  • Anticancer Properties : Studies have suggested that compounds with similar structures exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. Further investigation into the specific interactions of this compound with cancer-related targets could provide insights into its therapeutic potential .
  • Neuroprotective Effects : Research has also explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. The ability of (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol to modulate neurotransmitter systems may offer avenues for treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol depends on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, triggering a cascade of intracellular events.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S)-2-[2-(Piperidin-4-yl)ethyl]pyrrolidine-3,4-diol: Similar structure but with a piperidine ring instead of morpholine.

    (2S,3R,4S)-2-[2-(Pyrrolidin-4-yl)ethyl]pyrrolidine-3,4-diol: Similar structure but with a pyrrolidine ring instead of morpholine.

Uniqueness

    Structural Features: The presence of both morpholine and pyrrolidine rings in the same molecule.

    Reactivity: Unique reactivity due to the combination of functional groups.

This article provides a general overview based on typical information about similar compounds. For detailed and specific information, consulting scientific literature and databases is recommended.

Biological Activity

(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol is a compound of interest due to its potential biological activities. This article presents a detailed analysis of its biological activity, including relevant research findings, case studies, and data tables summarizing key information.

Chemical Structure and Properties

The molecular formula of (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol is C10H20N2O3. It features a pyrrolidine ring substituted with a morpholine group, which is significant for its biological interactions. The compound's stereochemistry plays a crucial role in its activity.

Biological Activity Overview

Research has indicated that compounds containing morpholine and pyrrolidine structures exhibit various biological activities, including:

  • Antiviral Activity : Some derivatives of pyrrolidine have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can be crucial in therapeutic applications.

Case Studies and Research Findings

  • Antiviral Properties :
    A study highlighted the effectiveness of pyrrolidine derivatives in inhibiting viral proteases. The presence of the morpholine moiety enhances the interaction with enzyme active sites, leading to significant antiviral activity. For instance, compounds similar to (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol were evaluated for their ability to inhibit main proteases in coronaviruses .
  • Enzyme Kinetics :
    Research on enzyme kinetics has demonstrated that this compound acts as a reversible inhibitor of carboxylesterase (CaE). The inhibition kinetics were studied using various concentrations of the compound, revealing a mixed-type inhibition profile. This suggests that (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol could be a selective inhibitor for CaE .

Data Tables

Biological Activity Mechanism Reference
AntiviralInhibition of viral proteases
Enzyme InhibitionReversible inhibition of CaE
AntioxidantRadical scavenging properties

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of (2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol to various biological targets. These studies suggest that the compound binds effectively to the active sites of enzymes involved in metabolic pathways related to disease processes.

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